Product packaging for Uridylyl-(2'-5')-adenosine(Cat. No.:CAS No. 10453-52-8)

Uridylyl-(2'-5')-adenosine

Cat. No.: B081878
CAS No.: 10453-52-8
M. Wt: 573.4 g/mol
InChI Key: BFCJNAXUUBAFNV-KPKSGTNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of (2'-5')-Linked Oligonucleotide Discovery

The discovery of 2'-5' linked oligonucleotides is intrinsically linked to research on interferons (IFNs), which are proteins released by host cells in response to viral infections. In the 1970s, researchers sought to understand the mechanism behind the antiviral state induced by interferons.

A key initial observation was made in 1974 by Ian Kerr's research group, who reported that protein synthesis in cell-free extracts from interferon-treated cells was more sensitive to inhibition by double-stranded RNA (dsRNA), a molecular pattern associated with viral replication. nih.gov Concurrently, Peter Lengyel's laboratory observed that incubating extracts from interferon-treated cells with dsRNA led to increased nuclease activity. nih.gov

This line of inquiry led Kerr's team, including Robert H. Silverman, to identify a novel, low-molecular-weight inhibitor of protein synthesis. nih.gov They determined that this inhibitor was a series of unusual oligonucleotides with the general structure pppA(2’p5’)nA, which they named 2-5A. nih.gov They discovered that these molecules were synthesized from adenosine (B11128) triphosphate (ATP) by a previously unknown enzyme, which they called 2-5A synthetase (now known as 2'-5' oligoadenylate (B1213165) synthetase or OAS). nih.govresearchgate.net This enzyme was only active in the presence of dsRNA. researchgate.net Subsequent work by Martin Clemens and Bryan Williams demonstrated that the 2-5A oligonucleotides exerted their effect by activating a latent cellular endonuclease, which was named RNase L. nih.gov Together, these pioneering discoveries elucidated a novel biochemical pathway, the 2-5A/RNase L system, a cornerstone of interferon's antiviral action. nih.gov

Nomenclature and Structural Distinction: The 2'-5' Phosphodiester Bond

The defining feature of Uridylyl-(2'-5')-adenosine and related 2-5A molecules is the unique phosphodiester bond that links the individual nucleotide units. In the vast majority of biological nucleic acids, such as DNA and RNA, this linkage occurs between the 3'-hydroxyl group of one sugar (deoxyribose or ribose) and the 5'-phosphate group of the next, forming a 3'-5' phosphodiester bond. wikipedia.orglibretexts.orgkhanacademy.org

Feature3'-5' Phosphodiester Bond2'-5' Phosphodiester Bond
Linkage Points Links the 3' carbon of one sugar to the 5' carbon of the next sugar. wikipedia.orgbiologyonline.comLinks the 2' carbon of one sugar to the 5' carbon of the next sugar. ontosight.ai
Prevalence The canonical bond forming the backbone of DNA and RNA. libretexts.orgkhanacademy.orgUnconventional linkage found in 2-5A oligonucleotides. glenresearch.com
Backbone Geometry Forms the basis for classical double-helical structures (e.g., A-DNA, B-DNA, Z-DNA). khanacademy.orgResults in a distinct conformation that does not favor classical double helices. tandfonline.com
Biological Recognition Recognized by polymerases, nucleases, and other standard nucleic acid-binding proteins. khanacademy.orgSpecifically recognized by the ankyrin repeat domains of RNase L. nih.gov

Biological Significance in Cellular Homeostasis and Antiviral Defense

The 2-5A system, of which this compound is a constituent part, is a critical effector of the innate immune response, providing a rapid and potent defense against viral infections. It also contributes to the broader regulation of cellular processes.

Antiviral Defense

The primary role of the 2-5A/RNase L pathway is to establish an antiviral state within the cell. nih.gov The process is triggered by the detection of a hallmark of viral infection:

Sensing Viral dsRNA: Upon viral entry and replication, viral dsRNA is produced in the cytoplasm. This molecule is recognized by and binds to the 2'-5' oligoadenylate synthetase (OAS) enzymes. nih.govwikipedia.orgasm.org

Synthesis of 2-5A: The binding of dsRNA activates OAS, which then catalyzes the polymerization of ATP into a series of 2',5'-linked oligoadenylates (2-5A). nih.govpnas.org

Activation of RNase L: These 2-5A molecules function as second messengers, binding to and activating the latent endoribonuclease, RNase L. ontosight.ainih.govwikipedia.org The binding of 2-5A causes RNase L monomers to dimerize into their active form. nih.govwikipedia.org

RNA Degradation: Activated RNase L is a potent nuclease that cleaves single-stranded RNA within the cell. nih.govnih.gov It degrades both viral RNA, directly inhibiting viral replication, and cellular RNAs (such as ribosomal RNA), which shuts down the host's protein synthesis machinery that the virus has hijacked. nih.gov This global RNA degradation can ultimately trigger apoptosis (programmed cell death), a sacrificial mechanism to prevent the spread of the virus to neighboring cells. nih.gov

Cellular Homeostasis

ComponentFunction
Interferons (IFNs) Cytokines that signal the presence of infection and upregulate the expression of antiviral genes, including OAS. nih.gov
Double-Stranded RNA (dsRNA) The Pathogen-Associated Molecular Pattern (PAMP) that signals a viral infection and activates OAS. nih.govasm.org
2'-5' Oligoadenylate Synthetase (OAS) Senses dsRNA and, upon activation, synthesizes 2',5'-oligoadenylates (2-5A) from ATP. nih.govpnas.org
This compound & other 2-5A Act as second messengers, binding to and activating RNase L. ontosight.aiwikipedia.org
RNase L A latent endoribonuclease that, once activated by 2-5A, degrades single-stranded RNA, inhibiting protein synthesis and viral replication. nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N7O12P B081878 Uridylyl-(2'-5')-adenosine CAS No. 10453-52-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10453-52-8

Molecular Formula

C19H24N7O12P

Molecular Weight

573.4 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(38-39(32,33)34)12(29)8(37-18)4-35-3-7-11(28)13(30)17(36-7)25-2-1-9(27)24-19(25)31/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H2,20,21,22)(H,24,27,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1

InChI Key

BFCJNAXUUBAFNV-KPKSGTNCSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Other CAS No.

10453-52-8

Synonyms

uridylyl-(2'-5')-adenosine

Origin of Product

United States

Enzymatic Biogenesis and Catabolism of Uridylyl 2 5 Adenosine

Biosynthetic Pathways and Regulatory Mechanisms

The primary enzyme responsible for the synthesis of 2-5A is the 2'-5' oligoadenylate (B1213165) synthetase (OAS). nih.gov These enzymes are induced by interferons, which are signaling proteins released by host cells in response to the presence of viruses. nih.gov

2'-5' Oligoadenylate Synthetase (OAS) Activation by Double-Stranded RNA

The OAS family of proteins function as intracellular sensors for double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. nih.govasm.org In humans, there are four members of the OAS family: OAS1, OAS2, OAS3, and OASL. nih.gov Upon binding to dsRNA, OAS proteins undergo a significant conformational change, which leads to their activation. nih.gov This activation is a critical step in initiating the synthesis of 2-5A. The different forms of OAS have varying subcellular locations and different optimal lengths of dsRNA required for their activation. asm.org For instance, OAS1 can be activated by shorter dsRNAs (greater than 18 base pairs), while OAS3 requires longer dsRNAs (greater than 50 base pairs). pnas.org The binding of dsRNA to a positively charged groove on the OAS protein facilitates this allosteric activation. nih.govoup.com

Molecular Mechanisms of Oligoadenylate Synthesis by OAS

Once activated, OAS enzymes catalyze the synthesis of 2'-5'-phosphodiester-linked oligoadenylates from ATP. nih.gov This enzymatic reaction is distinct from the typical 3'-5' phosphodiester bonds found in DNA and RNA. nih.gov The general formula for these products is pppA(2'p5'A)n, where n can be one or more. nih.gov The synthesis occurs through a nonprocessive elongation mechanism, meaning that the length of the resulting oligoadenylate chain is dependent on the enzyme's activity and the concentration of ATP. nih.gov High concentrations of ATP tend to favor the production of shorter dimers, while lower ATP concentrations and higher enzyme activity lead to the formation of longer oligomers. nih.gov Crystal structures of OAS1 have provided insights into the catalytic mechanism, revealing a dsRNA-mediated "push-pull" effect that causes significant conformational changes and the role of a magnesium ion in the active site. nih.govresearchgate.net

OAS Family Member Number of OAS Domains dsRNA Length Requirement for Activation Primary Product Length
OAS1One>18 base pairsVaries, can produce trimers and longer oligomers
OAS2TwoIntermediateVaries
OAS3Three>50 base pairsLonger oligomers
OASLOne (inactive)N/AN/A

Enzymatic Degradation and Metabolic Fate

The intracellular levels of 2-5A are transient and tightly controlled, primarily through enzymatic degradation. This ensures that the antiviral response is switched off once the viral threat is neutralized, preventing potential damage to the host cell.

Hydrolysis by Specific Ribonucleases (e.g., RNase L)

The sole well-established function of 2-5A is the activation of RNase L, a latent endoribonuclease. asm.org For RNase L to be activated, the 2-5A molecule must consist of at least three linked ATP molecules with the 5' phosphates intact. nih.gov The binding of 2-5A to the ankyrin repeat domain of RNase L induces its dimerization and subsequent activation of its ribonuclease activity. nih.gov Activated RNase L then degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication. nih.govnih.gov RNase L preferentially cleaves RNA at UpUp and UpAp sequences. nih.gov This degradation of RNA is a key effector mechanism of the OAS/RNase L antiviral pathway. nih.gov

Enzyme/Protein Function Effect on 2-5A Pathway
2'-5' Oligoadenylate Synthetase (OAS)Synthesizes 2-5A from ATP upon dsRNA bindingInitiates the antiviral response
RNase LDegrades single-stranded RNA upon activation by 2-5AEffector of the antiviral response
PhosphodiesterasesHydrolyze the 2'-5' phosphodiester bonds of 2-5AInactivates 2-5A, terminating the signal
RNase L Inhibitor (RLI)Binds to RNase L and prevents its activationNegatively regulates the antiviral response

Molecular Interactions and Mechanistic Insights of Uridylyl 2 5 Adenosine

Uridylyl-(2'-5')-adenosine as a Ligand for Ribonuclease L (RNase L)

This compound is a dinucleotide that plays a significant role in the intricate cellular processes governed by the 2-5A system. This system is a crucial component of the innate immune response to viral infections. The central effector of this pathway is Ribonuclease L (RNase L), an endoribonuclease that, upon activation, degrades both viral and cellular RNA, thereby inhibiting viral replication. The activation of RNase L is tightly regulated and is dependent on the binding of specific ligands, namely 2',5'-linked oligoadenylates (2-5A).

The activation of RNase L by (2'-5')-oligoadenylates, such as this compound, is a multi-step allosteric process. nih.gov In its latent state, RNase L exists as a monomer. plos.org The binding of a 2-5A molecule to the ankyrin repeat domain in the N-terminal region of the RNase L monomer induces a conformational change. plos.org This initial binding event is a prerequisite for the subsequent dimerization of two activated RNase L monomers. nih.govplos.org The dimerization is essential for the formation of the active enzyme. nih.gov Following dimerization, the active site within the C-terminal nuclease domain is properly configured, allowing for the binding and subsequent cleavage of substrate RNA. nih.gov The 5'-phosphate of the activator molecule is a critical structural determinant for the efficient activation of RNase L, and its absence can lead to a significant loss of activator affinity. nih.gov

The activation mechanism can be summarized in the following steps:

Activator Binding: A (2'-5')-oligoadenylate molecule binds to an inactive RNase L monomer.

Conformational Change: This binding induces a conformational shift in the RNase L monomer.

Dimerization: Two activated monomers associate to form a homodimer.

Active Site Formation: Dimerization leads to the formation of a catalytically active nuclease domain.

Substrate Binding and Catalysis: The active RNase L dimer can then bind and cleave single-stranded RNA substrates.

StepDescriptionKey Requirement
1Binding of (2'-5')-oligoadenylatePresence of activator
2Dimerization of activated monomersConformational change upon binding
3Substrate binding and catalysisFormation of the active enzyme dimer

Once activated, RNase L demonstrates specificity in its RNA cleavage activity. It preferentially cleaves single-stranded RNA at the 3' side of UN^N sequences, where U represents uridine (B1682114), N can be any nucleotide, and the caret (^) indicates the cleavage site. nih.gov This specificity is determined by the catalytic KEN (kinase extension nuclease) domain of the RNase L dimer. nih.gov Structural analyses have revealed that the two KEN protomers in the dimer play asymmetric roles in RNA recognition and cleavage. One protomer recognizes the uridine nucleotide, while the other is responsible for the phosphodiester bond cleavage between the +1 and +2 nucleotides. nih.gov While RNase L was initially thought to cleave primarily after UU and UA dinucleotides, further studies have confirmed the broader UN^N recognition pattern. nih.gov

The substrate specificity of RNase L is distinct from that of other endoribonucleases like Ire1p, with which it shares structural homology. ucsf.edu Despite their similarities, RNase L and Ire1p exhibit mutually exclusive RNA substrate specificity. ucsf.edu The ability of RNase L to selectively target specific cellular and viral RNAs is fundamental to its role in mediating antiviral responses and regulating cellular processes such as proliferation and apoptosis. nih.gov

Conformational Dynamics and Stereochemical Influences of the 2'-5' Linkage

Feature2'-5' Phosphodiester Linkage3'-5' Phosphodiester Linkage
Connectivity 2'-hydroxyl to 5'-hydroxyl3'-hydroxyl to 5'-hydroxyl
Backbone Conformation More extended and flexibleCompact and well-defined
Inter-phosphate Distance ~6.7 Å~5.8 Å
Thermal Stability (in duplexes) Generally lowerGenerally higher

The conformation of the ribose sugar ring, known as sugar pucker, is a critical determinant of nucleic acid structure. The two most common conformations are C3'-endo (North) and C2'-endo (South). proteopedia.orgnorthwestern.edu In canonical RNA with 3'-5' linkages, the ribose sugars predominantly adopt the C3'-endo conformation, which is characteristic of an A-form helix. glenresearch.com In contrast, nucleotides with a 2'-5' linkage, such as the uridine in this compound, show a strong preference for the C2'-endo sugar pucker. pnas.org This shift to a C2'-endo conformation is a direct consequence of the 2'-5' linkage. pnas.org

However, it is important to note that the energy difference between the C2'-endo and C3'-endo conformations for a 2'-linked nucleotide is relatively small, and some flexibility exists. pnas.orgresearchgate.net In certain structural contexts, 2'-5' linked residues can adopt both C2'-endo and 3'-endo conformations. pnas.org This conformational flexibility is a key aspect of how RNA duplexes can accommodate the structural perturbations introduced by 2'-5' linkages. pnas.org

The altered backbone geometry and sugar pucker induced by the 2'-5' linkage also influence the orientation and stacking of the nucleobases. In this compound, the 2'-5' linkage orients the phosphodiester backbone inwards, towards the bases, which is in contrast to the 3'-5' linkage that directs the backbone away from the bases. nih.gov This inward orientation can affect intramolecular base stacking. While some studies have suggested a stronger tendency for intramolecular stacking in 2'-5' linked dinucleotides, X-ray crystallographic analysis of a similar compound, A2'p5'C, revealed minimal intramolecular base stacking. nih.gov Instead, an intramolecular "stacking" of the ribose oxygen of the cytidine (B196190) on the adenine (B156593) ring was observed. nih.gov

Intramolecular and Intermolecular Interactions Facilitating Biological Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which is stabilized by a network of intramolecular and intermolecular interactions. These non-covalent forces dictate the molecule's conformation and its ability to bind to biological targets.

Intramolecular Interactions:

Studies on analogous 2'-5' linked dinucleoside monophosphates, such as adenylyl-(2',5')-adenosine, provide valuable insights into the intramolecular forces at play. A significant factor influencing the conformation of these molecules is the phenomenon of base stacking . The purine (B94841) (adenine) and pyrimidine (B1678525) (uracil) bases tend to stack on top of each other, driven by hydrophobic and van der Waals interactions. This stacking contributes to a more compact and stable structure.

Intermolecular Interactions:

This compound is a fundamental component of 2',5'-oligoadenylates (2-5A), which are key signaling molecules in the interferon-induced antiviral pathway. The biological effects of 2-5A are mediated through its interaction with specific proteins, most notably Ribonuclease L (RNase L) . nih.gov The binding of 2-5A, and by extension its this compound components, to the ankyrin repeat domain of RNase L is a critical step in its activation. nih.gov

This interaction is highly specific and involves a network of hydrogen bonds and other non-covalent contacts between the nucleobases, the ribose sugars, and the phosphate (B84403) backbone of the 2-5A molecule and the amino acid residues within the binding pocket of RNase L. The crystal structure of the RNase L ankyrin repeat domain in complex with 2-5A reveals that the activator molecule binds in a concave site, with direct interactions involving ankyrin repeats 2-4. nih.gov This binding event is thought to induce a conformational change in RNase L, leading to its dimerization and subsequent activation of its ribonuclease activity. nih.gov

Interaction TypeDescriptionKey Molecular Features Involved
Intramolecular
Base StackingThe purine and pyrimidine bases stack on top of each other, contributing to a compact structure.Adenine and Uracil rings
Sugar PuckeringThe ribose rings adopt different conformations (C2'-endo, C3'-endo), allowing for conformational flexibility.Furanose rings of ribose
Bond RotationsRotations around the phosphodiester linkage and glycosidic bonds allow for dynamic changes in conformation.C(2')-O and C(5')-O bonds
Intermolecular
Hydrogen BondingSpecific hydrogen bonds form between this compound and the amino acid residues of target proteins like RNase L.Nucleobases, ribose hydroxyls, phosphate group
van der Waals ForcesNon-specific attractive forces contribute to the overall binding affinity.Entire molecule and protein surface
Electrostatic InteractionsInteractions between the negatively charged phosphate group and positively charged residues in the protein binding pocket.Phosphate backbone

Influence of Metal Ion Coordination on this compound Conformation and Function

Divalent metal ions, particularly magnesium (Mg²⁺) and zinc (Zn²⁺), are known to play crucial roles in the structure and function of nucleic acids and their associated enzymes. While direct studies on the interaction of metal ions with isolated this compound are scarce, their influence can be inferred from the broader context of nucleotide and enzyme biochemistry.

The negatively charged phosphate group of this compound is a primary site for metal ion coordination. The binding of a divalent cation like Mg²⁺ can neutralize the negative charge, which can have several consequences for the molecule's conformation and reactivity. This charge neutralization can reduce electrostatic repulsion between the phosphate group and other parts of the molecule or with interacting partners, potentially favoring a more compact or specific conformation.

In the context of the enzymes that synthesize and are activated by 2'-5' linked oligoadenylates, metal ions are essential cofactors. 2'-5'-Oligoadenylate synthetases (OAS) , the enzymes that produce 2-5A from ATP, are dependent on Mg²⁺ for their catalytic activity. wikipedia.org Mg²⁺ ions are thought to coordinate to the ATP substrate, orienting it correctly in the active site and facilitating the nucleophilic attack that forms the 2'-5' phosphodiester bond.

Similarly, RNase L , the effector protein activated by 2-5A, is also a metal-dependent enzyme, requiring Mg²⁺ or manganese (Mn²⁺) for its ribonuclease activity. uniprot.org While the metal ions are directly involved in the catalytic cleavage of RNA by RNase L, their coordination may also play a role in stabilizing the active conformation of the enzyme upon 2-5A binding.

Zinc ions (Zn²⁺) are also known to interact with nucleotides and can be involved in the hydrolysis of phosphodiester bonds. Dinuclear Zn²⁺ complexes have been shown to efficiently hydrolyze diribonucleoside monophosphate diesters. nih.gov This suggests that Zn²⁺ could potentially influence the stability and processing of this compound and related molecules in biological systems, although the specific physiological relevance of this is not yet fully understood.

Metal IonPotential Role in Relation to this compoundGeneral Mechanism of Action
Magnesium (Mg²⁺) Cofactor for OAS enzymes in the synthesis of 2-5A. wikipedia.orgCoordinates to ATP to facilitate the formation of the 2'-5' phosphodiester bond.
Cofactor for RNase L activity. uniprot.orgStabilizes the active conformation of the enzyme and participates in the catalytic cleavage of RNA.
Conformational stabilization of this compound.Neutralizes the negative charge of the phosphate group, reducing electrostatic repulsion.
Zinc (Zn²⁺) Potential role in the hydrolysis of the 2'-5' phosphodiester bond. nih.govActs as a Lewis acid to activate the phosphorus center for nucleophilic attack.
Structural component of some nucleic acid-binding proteins.Can be involved in coordinating to the phosphate backbone or the nucleobases.

Roles of Uridylyl 2 5 Adenosine in Cellular Regulation and Biological Processes

The (2'-5')-Oligoadenylate/RNase L System in Host Antiviral Defense

The (2'-5')-Oligoadenylate/RNase L system is a critical arm of the innate immune response to viral infections. nih.gov This pathway is induced by interferons and acts to inhibit viral replication by degrading RNA. nih.gov The activation of this system hinges on the production of 2'-5' oligoadenylates, molecules synthesized by 2'-5' oligoadenylate (B1213165) synthetase (OAS) enzymes.

The expression of OAS enzymes is significantly upregulated by interferons (IFNs), which are cytokines produced and released by host cells in response to viral pathogens. nih.govresearchgate.net Upon viral infection, the presence of double-stranded RNA (dsRNA), a common intermediate in the replication of many viruses, is detected by OAS proteins. researchgate.net This recognition event activates OAS to synthesize 2'-5' oligoadenylates from ATP. researchgate.net These newly synthesized 2-5A molecules, including structures related to Uridylyl-(2'-5')-adenosine, then bind to and activate RNase L. nih.gov

The synergy between the interferon system and the 2-5A/RNase L pathway is a cornerstone of the cellular antiviral state. Interferon signaling primes the cell for a rapid response to viral invasion by increasing the concentration of OAS enzymes, thereby enabling a swift production of 2-5A upon encountering viral dsRNA. researchgate.net

Once activated by 2'-5' oligoadenylates, RNase L, a latent endoribonuclease, dimerizes and becomes a potent ribonuclease. nih.gov The activated RNase L then proceeds to cleave both viral and cellular single-stranded RNA. nih.gov This indiscriminate RNA degradation has a profound inhibitory effect on viral replication by directly destroying the viral genome (in the case of RNA viruses) and viral messenger RNAs (mRNAs), thus halting the synthesis of viral proteins. nih.gov

Furthermore, the degradation of cellular ribosomal RNA (rRNA) by activated RNase L leads to a global shutdown of protein synthesis, which further impedes the production of viral components and can also induce apoptosis in the infected cell, limiting the spread of the virus. nih.gov

Involvement in Cellular Apoptosis Pathways

The activation of the 2-5A/RNase L pathway is not only a mechanism for inhibiting viral replication but also a potent trigger for apoptosis, or programmed cell death. By degrading cellular RNAs and shutting down protein synthesis, RNase L activation can push a virally infected cell towards a self-destructive path. This is a crucial host defense strategy to eliminate viral reservoirs and prevent further viral propagation.

The apoptotic process induced by this pathway is multifaceted. The stress caused by the cessation of protein synthesis and the degradation of essential cellular RNAs can activate intrinsic apoptotic pathways. Moreover, RNase L-mediated RNA degradation products can themselves act as signals to initiate apoptotic cascades. The induction of apoptosis is an energy-dependent process, and interestingly, some apoptotic stimuli have been shown to induce an elevation in cytosolic ATP levels, which is a substrate for OAS in the synthesis of 2-5A. nih.gov

Modulation of Innate Immune Responses

This compound and related 2'-5' oligoadenylates are key modulators of the innate immune system. Beyond the direct antiviral effects of RNase L-mediated RNA degradation, this pathway can also amplify the immune response. The cleavage products of RNase L can be recognized by other cellular sensors of viral infection, leading to the enhanced production of interferons and other pro-inflammatory cytokines. This creates a positive feedback loop that strengthens the antiviral state of the host.

Adenosine (B11128) itself, a component of this compound, is known to have complex modulatory effects on the immune system, acting through specific adenosine receptors on various immune cells. nih.govmdpi.com While extracellular adenosine is often associated with immunosuppressive signals, the intracellular signaling initiated by 2-5A contributes to a robust pro-inflammatory and antiviral innate immune response.

Broader Implications in RNA Metabolism and Cellular Signaling

The influence of the 2-5A/RNase L system extends beyond its well-established role in antiviral defense and apoptosis. It is also implicated in the broader regulation of RNA metabolism and cellular signaling. The controlled degradation of RNA is essential for maintaining cellular homeostasis, and RNase L provides a mechanism for rapidly remodeling the cellular transcriptome and proteome in response to specific stresses.

Recent research has suggested that the 2-5A/RNase L pathway may be involved in regulating cell growth and differentiation. nih.gov Furthermore, the enzymes involved in adenosine metabolism, such as adenosine deaminases that act on RNA (ADARs), play crucial roles in RNA editing, which can alter the coding potential of mRNAs and affect various cellular processes. nih.gov The interplay between these different pathways of RNA metabolism and modification highlights the complexity of cellular regulation.

Data Tables

Table 1: Key Components of the (2'-5')-Oligoadenylate/RNase L Pathway

ComponentFunctionActivator/Inducer
Interferons (IFNs) Cytokines that induce an antiviral state.Viral infection
2'-5' Oligoadenylate Synthetase (OAS) Synthesizes 2'-5' oligoadenylates from ATP.dsRNA
This compound (as part of 2-5A) Binds to and activates RNase L.Synthesized by OAS
RNase L Latent endoribonuclease that degrades RNA.2'-5' oligoadenylates

Table 2: Cellular Processes Modulated by the 2-5A/RNase L System

Cellular ProcessMechanism of ModulationOutcome
Viral Replication Degradation of viral and cellular RNA.Inhibition of viral propagation.
Protein Synthesis Degradation of ribosomal RNA.Global shutdown of translation.
Apoptosis Cellular stress from RNA degradation and protein synthesis inhibition.Elimination of infected cells.
Innate Immunity Generation of RNA fragments that amplify interferon signaling.Enhancement of the antiviral response.
RNA Metabolism Regulated degradation of specific RNA molecules.Cellular homeostasis and stress response.

Advanced Research Methodologies and Techniques for Uridylyl 2 5 Adenosine Studies

Chemical Synthesis Strategies for Uridylyl-(2'-5')-adenosine and Its Analogs

The precise chemical construction of this compound and related molecules is paramount for detailed study. Researchers employ both automated and enzymatic strategies to achieve the desired 2'-5' linkage with high fidelity.

Automated Solid-Phase Oligonucleotide Synthesis via Phosphoramidite (B1245037) Chemistry

Automated solid-phase synthesis using phosphoramidite chemistry is the cornerstone for producing oligonucleotides, including those with non-canonical linkages like this compound. nih.govbiotage.com This method offers high efficiency and the ability to synthesize custom sequences. The synthesis proceeds in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG) beads. researchgate.net

The process involves a four-step cycle for each nucleotide addition:

Detritylation: Removal of the 5'-hydroxyl protecting group (commonly the dimethoxytrityl or DMT group) with a mild acid to activate the nucleoside for the next coupling step. biotage.comresearchgate.net

Coupling: The activated nucleoside phosphoramidite is coupled to the 5'-hydroxyl group of the support-bound nucleoside. This key step is facilitated by an activator, such as tetrazole. biotage.comresearchgate.netttu.ee

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences in subsequent cycles. researchgate.net

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent like iodine in the presence of water. researchgate.net

This cycle is repeated until the desired oligonucleotide sequence is assembled. The final step involves deprotection and cleavage of the oligonucleotide from the solid support. researchgate.net The use of specific phosphoramidite building blocks allows for the precise incorporation of the 2'-5' linkage at defined positions within the oligonucleotide chain.

Table 1: Key Steps in Phosphoramidite Synthesis Cycle

Step Reagents/Conditions Purpose
Detritylation Trichloroacetic acid in dichloromethane Removes the 5'-DMT protecting group, exposing the hydroxyl for coupling.
Coupling Nucleoside phosphoramidite, Tetrazole Forms the phosphite triester linkage between the incoming nucleotide and the growing chain.
Capping Acetic anhydride, N-methylimidazole Blocks unreacted 5'-hydroxyl groups to prevent the growth of failure sequences.

| Oxidation | Iodine, water, pyridine (B92270) | Converts the unstable phosphite triester to a stable phosphate triester. |

Enzymatic Synthesis Approaches for Modified Oligonucleotides

While chemical synthesis is robust, enzymatic methods offer a powerful alternative for creating oligonucleotides with specific modifications, including 2'-5' linkages. nih.govalmacgroup.com These biocatalytic approaches can provide high selectivity and are performed under milder conditions. manufacturingchemist.com

Engineered DNA polymerases have been developed that can incorporate nucleotides with modified sugars, such as 3'-deoxy- or 3'-O-methyl-NTPs, to specifically form 2'-5' phosphodiester bonds. nih.gov This allows for the synthesis of DNA and RNA molecules with site-specific 2'-5' linkages. nih.gov Furthermore, RNA and DNA ligases can be used to join shorter oligonucleotide fragments, which can contain both natural and unnatural residues, to assemble longer constructs. almacgroup.commanufacturingchemist.com This ligation strategy is particularly useful for creating double-stranded oligonucleotides. manufacturingchemist.com

The substrate specificity of certain enzymes, like the interferon-induced 2',5'-oligoadenylate synthetase, has been explored to produce a variety of 2',5'-oligonucleotide analogues. nih.gov This enzyme can convert various nucleoside 5'-triphosphates into 2',5'-linked oligomers, demonstrating the potential for enzymatic synthesis of a diverse range of modified oligonucleotides. nih.gov

Table 2: Comparison of Synthesis Approaches

Feature Automated Solid-Phase Synthesis Enzymatic Synthesis
Methodology Iterative chemical cycle (Phosphoramidite chemistry) Biocatalytic reactions using enzymes (Polymerases, Ligases)
Linkage Control High, via specific phosphoramidite building blocks High, dependent on enzyme specificity
Reaction Conditions Anhydrous organic solvents, harsh deprotection Aqueous buffers, mild physiological conditions
Scalability Well-established for small to medium scale Can be advantageous for large-scale, sustainable production

| Modifications | Wide range of chemical modifications possible | Dependent on enzyme tolerance for modified substrates |

Application of Selective Protecting Groups in Dinucleotide Synthesis

The success of chemical oligonucleotide synthesis hinges on the strategic use of protecting groups to ensure that reactions occur only at the desired positions. springernature.com In the synthesis of dinucleotides like this compound, protecting groups are crucial for directing the formation of the correct phosphodiester linkage and preventing unwanted side reactions.

Key protecting groups in this context include:

5'-Hydroxyl Protection: The dimethoxytrityl (DMT) group is widely used to protect the 5'-hydroxyl of the nucleoside. Its acid-lability allows for easy removal during the detritylation step of solid-phase synthesis. researchgate.net

Exocyclic Amine Protection: The exocyclic amino groups of adenine (B156593), guanine, and cytosine are typically protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (for adenine and cytosine) and isobutyryl (for guanine).

Phosphate Protection: During phosphoramidite synthesis, a protecting group such as a β-cyanoethyl group is used on the phosphorus atom. This group is stable throughout the synthesis cycles but can be readily removed during the final deprotection step. nih.gov

2'/3'-Hydroxyl Protection: In RNA synthesis, a protecting group is required for the 2'-hydroxyl group to prevent its participation in the coupling reaction and to avoid isomerization. For the synthesis of a 2'-5' linkage, the 3'-hydroxyl group must be selectively protected while the 2'-hydroxyl is available for coupling.

The choice of protecting groups is critical for achieving high yields and purity in the synthesis of this compound and its analogs.

Structural Characterization Techniques

Determining the precise three-dimensional structure of this compound is essential for understanding its biological function. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

X-ray Crystallography for High-Resolution Dinucleotide Structure Determination

X-ray crystallography is a powerful technique for obtaining high-resolution atomic and molecular structures of crystalline materials. wikipedia.org It has been instrumental in revealing the detailed three-dimensional architecture of nucleic acids, including dinucleotides with 2'-5' linkages. nih.govnih.govpnas.org

High-resolution crystal structures of RNA duplexes containing interspersed 2'-5' linkages have also provided insights into how these non-canonical linkages are accommodated within a standard A-form helix. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation Analysis

While X-ray crystallography provides a static picture of the molecule in a crystal lattice, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying the conformation and dynamics of molecules in solution, which is more representative of their physiological state. nih.gov

Carbon-13 NMR spectroscopy has been used to study the solution conformation of adenylyl-(2',5')-adenosine and compare it to its 3',5'-linked isomer. nih.gov These studies can reveal information about base-base stacking interactions and the preferred conformations of the sugar-phosphate backbone. nih.gov By analyzing chemical shifts and carbon-phosphorus coupling constants, researchers can deduce the populations of different rotational isomers (rotamers) around the C2'-O and C5'-O bonds. nih.gov Such analyses have shown that rotations about these bonds are involved in the temperature-dependent unstacking of adenylyl-(2',5')-adenosine. nih.gov NMR provides crucial data on the flexibility and conformational preferences of 2'-5' linked dinucleotides in an aqueous environment.

Table 3: Compound Names Mentioned

Compound Name
This compound
Adenylyl-(3',5')-adenosine
Adenylyl-(2',5')-adenosine
A2'p5'C
Gp(2′‐5′)Ap(3′‐5′)
3'-deoxy-NTPs
3'-O-methyl-NTPs
2',5'-Oligoadenylates
N6-methyl adenosine-S'-monophosphate
2-chloro-N6-3-iodobenzyl)adenosine-5′-N-methyluronamide
2-(Methylthio)-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide
1-propargyladenosine
2-cyanoethyl diisopropylchlorophosphoramidite

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational dynamics of chiral molecules like this compound. This method measures the differential absorption of left and right-handed circularly polarized light, providing insights into the secondary structure and conformational changes of the molecule in solution.

In the study of this compound and related oligonucleotides, CD spectroscopy can elucidate how the molecule's conformation is influenced by various factors such as temperature, pH, and interactions with other molecules. The far-UV CD spectrum (below 250 nm) is particularly sensitive to the backbone conformation of nucleic acids. For instance, changes in the CD signal can indicate shifts in the helical structure of related oligoadenylates, which is crucial for their biological activity, such as the activation of RNase L u-strasbg.frpnas.org.

Studies on similar oligonucleotides have demonstrated that CD spectra can reveal the adoption of regular backbone conformations u-strasbg.fr. For example, a length-dependent CD signal around 203 nm in oligoureas suggests the formation of helical structures u-strasbg.fr. While this compound is a dinucleotide, its conformational preferences, such as base stacking and sugar puckering, can be inferred from its CD spectrum. These conformational features are critical for its recognition by and interaction with enzymes.

Furthermore, thermal denaturation studies monitored by CD spectroscopy can provide thermodynamic parameters for conformational transitions. By observing the change in the CD signal as a function of temperature, researchers can determine the stability of different conformations of this compound. This information is vital for understanding how the molecule behaves under physiological conditions and how its structure might be altered to modulate its function.

Molecular Dynamics Simulations to Model Molecular Interactions

Molecular dynamics (MD) simulations are a computational methodology that provides detailed insights into the molecular interactions and conformational dynamics of this compound at an atomic level. These simulations model the movement of atoms over time by solving Newton's equations of motion, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment, such as solvent molecules and binding partners nih.govsemanticscholar.org.

MD simulations have been instrumental in understanding the binding of related dinucleotides to enzymes. For example, a study on the binding of uridyl 3',5'-adenosine (a structural isomer) to ribonuclease A used MD simulations to explain experimental observations and to identify key amino acid residues involved in the interaction nih.gov. Such simulations can reveal how the substrate's conformation changes upon binding and can identify geometries that are favorable for catalysis nih.gov.

In the context of this compound, MD simulations can be employed to:

Characterize Conformational Preferences: Determine the energetically favorable conformations of the molecule in solution, including the orientation of the bases relative to each other (stacking interactions) and the puckering of the ribose sugars.

Analyze Solvent Effects: Understand the role of water molecules and ions in stabilizing the structure of this compound.

Model Protein-Ligand Interactions: Simulate the binding of this compound to its target proteins, such as RNase L, to identify the key intermolecular interactions (hydrogen bonds, electrostatic interactions, and van der Waals forces) that govern binding affinity and specificity nih.gov.

Investigate Dynamic Behavior: Explore the flexibility of the molecule and how its conformation fluctuates over time, which can be crucial for its biological function. For instance, simulations have shown that both ATP and G-protein binding significantly affect the structure and flexibility of adenylyl cyclase semanticscholar.org.

The results from MD simulations can be used to interpret experimental data from techniques like CD spectroscopy and to generate hypotheses that can be tested experimentally. For example, simulations can predict how specific mutations in a target protein might affect the binding of this compound, guiding further experimental studies.

Table 1: Key Applications of Molecular Dynamics Simulations in this compound Research

ApplicationDescriptionInsights Gained
Conformational Analysis Exploration of the potential energy surface of the molecule to identify stable and metastable conformations.Understanding of intrinsic structural preferences, such as sugar pucker and glycosidic bond orientation.
Binding Studies Simulation of the complex between this compound and a target protein.Identification of key binding site residues, prediction of binding affinity, and elucidation of the binding mechanism.
Solvation Analysis Examination of the interactions between the molecule and the surrounding solvent.Information on the role of water in mediating intramolecular and intermolecular interactions.
Dynamic Properties Analysis of the molecule's motion over time.Characterization of flexibility, conformational transitions, and the time scales of these processes.

Advanced Analytical and Detection Methods

High-Performance Liquid Chromatography (HPLC) for Purification and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and quantitative analysis of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For the analysis of this compound and other nucleotides, reversed-phase HPLC is commonly employed sigmaaldrich.comsielc.com. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes; more hydrophobic compounds are retained longer on the column.

Purification: HPLC is crucial for obtaining highly pure samples of this compound from chemical synthesis reaction mixtures or biological extracts. The high resolution of HPLC allows for the separation of the target compound from structurally similar impurities, isomers, and unreacted starting materials. The purified fractions can then be collected for further studies.

Quantitative Analysis: HPLC coupled with a UV detector is a standard method for quantifying this compound jasco-global.comnih.gov. The purine (B94841) and pyrimidine (B1678525) bases in the molecule absorb UV light at specific wavelengths (typically around 260 nm), and the amount of absorbance is directly proportional to the concentration of the compound. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the precise amount of this compound in the sample can be determined jasco-global.com.

The development of an HPLC method involves optimizing several parameters to achieve good separation and sensitivity:

Column: The choice of stationary phase and column dimensions is critical. C18 columns are widely used for nucleotide analysis nih.gov.

Mobile Phase: The composition of the mobile phase, including the type of organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH and concentration of the buffer, is adjusted to achieve the desired retention and peak shape sigmaaldrich.comtandfonline.com.

Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often used to separate compounds with a wide range of polarities tandfonline.com.

Detection: A UV-Vis diode array detector (DAD) allows for the monitoring of absorbance at multiple wavelengths, which can aid in peak identification and purity assessment nih.gov.

Table 2: Typical HPLC Parameters for Nucleotide Analysis

ParameterTypical SettingPurpose
Column Reversed-phase C18, 3-5 µm particle sizeSeparation based on hydrophobicity
Mobile Phase Aqueous buffer (e.g., phosphate or acetate) with an organic modifier (e.g., acetonitrile)Elution of analytes from the column
Flow Rate 0.5-1.5 mL/minControls the speed of the separation
Column Temperature 25-40 °CAffects retention times and peak shape
Detection UV absorbance at ~260 nmQuantification of the analyte
Injection Volume 5-20 µLIntroduction of the sample onto the column

Mass Spectrometry for Molecular Identification and Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used for the molecular identification and structural characterization of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound with high accuracy.

When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and their m/z values are measured.

Key applications of mass spectrometry in the study of this compound include:

Molecular Weight Confirmation: MS provides a precise measurement of the molecular weight of this compound, confirming its identity. The exact mass can be used to determine the elemental composition of the molecule.

Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to further characterize the structure of the molecule. In MS/MS, ions of a specific m/z (precursor ions) are selected and fragmented, and the m/z values of the resulting fragment ions (product ions) are measured. The fragmentation pattern provides information about the connectivity of the atoms within the molecule, allowing for the confirmation of the phosphodiester linkage and the identity of the nucleobase and sugar moieties researchgate.net.

Impurity Profiling: MS can detect and identify impurities in a sample of this compound, even at very low levels. This is crucial for ensuring the purity of the compound used in biological assays.

Metabolite Identification: In metabolic studies, MS can be used to identify metabolites of Uridyylyl-(2'-5')-adenosine in biological samples, helping to elucidate its metabolic pathways.

Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of nucleotides like this compound, as it is a soft ionization method that minimizes fragmentation of the molecule during the ionization process.

Table 3: Mass Spectrometric Data for this compound

PropertyValueSource
Molecular Formula C₁₉H₂₄N₇O₁₂P nih.gov
Molecular Weight 573.4 g/mol nih.gov
Monoisotopic Mass 573.12205622 Da nih.gov

Radioisotopic Labeling for Metabolic Tracking and Pathway Elucidation

Radioisotopic labeling is a classic and highly sensitive technique used to trace the metabolic fate of molecules within a biological system. By incorporating a radioactive isotope into the structure of this compound, researchers can track its uptake, distribution, and transformation in cells or organisms.

The most common radioisotope used for labeling nucleotides is Phosphorus-32 (³²P), due to its relatively high energy beta emission, which is easily detected, and its presence in the phosphodiester backbone of the molecule. Other isotopes, such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H), can also be used to label the nucleobase or ribose sugar moieties.

The general workflow for a radioisotopic labeling study involving this compound would be:

Synthesis of Radiolabeled Compound: A radiolabeled precursor, such as [α-³²P]ATP, is used in the enzymatic or chemical synthesis of this compound to produce a radiolabeled version of the molecule.

Incubation with Biological System: The radiolabeled this compound is introduced to cells, tissues, or a whole organism.

Sample Processing: At various time points, samples are collected and processed to extract the metabolites.

Separation and Detection: The extracted metabolites are separated using techniques like thin-layer chromatography (TLC) or HPLC. The radioactive molecules are then detected and quantified using methods such as autoradiography, phosphorimaging, or liquid scintillation counting nih.gov.

This technique allows for:

Metabolic Pathway Elucidation: By identifying the radiolabeled metabolites, researchers can map out the metabolic pathways that this compound undergoes, including its degradation and potential conversion to other molecules.

Enzyme Activity Assays: Radioisotopic labeling is often used in assays to measure the activity of enzymes that synthesize or degrade this compound. The rate of formation of a radiolabeled product or the disappearance of a radiolabeled substrate is measured over time.

Binding Studies: Radiolabeled this compound can be used in binding assays to quantify its interaction with target proteins.

The high sensitivity of radioisotopic labeling allows for the detection of very small amounts of the molecule and its metabolites, making it a valuable tool for studying the often low-abundance components of cellular signaling pathways researchgate.net.

Fluorescence-Based Assays for Studying Molecular Binding and Conformational Changes

Fluorescence-based assays are versatile and highly sensitive methods for studying molecular interactions and conformational changes of this compound. These techniques rely on the use of fluorescent probes, which are molecules that emit light after being excited by light of a specific wavelength.

Studying Molecular Binding: Fluorescence-based assays can be used to monitor the binding of this compound to its target proteins. One common approach is to use a fluorescently labeled version of this compound or a fluorescently labeled binding partner. The binding event can lead to a change in the fluorescence properties of the probe, such as:

Fluorescence Intensity: The intensity of the fluorescence may increase or decrease upon binding.

Fluorescence Polarization/Anisotropy: When a small fluorescent molecule binds to a larger protein, its rotation slows down, leading to an increase in fluorescence polarization. This change can be used to determine the binding affinity.

Förster Resonance Energy Transfer (FRET): If both binding partners are labeled with appropriate donor and acceptor fluorophores, FRET can occur upon binding, leading to a change in the fluorescence emission spectrum.

Studying Conformational Changes: Fluorescence can also be used to probe conformational changes in this compound or its target protein upon binding. Environment-sensitive fluorescent probes can be incorporated into the system. These probes change their fluorescence properties in response to changes in their local environment, such as polarity or solvent accessibility pnas.orgresearchgate.net.

For example, a fluorescent probe attached to a specific site on a protein that binds this compound can report on conformational changes in that region of the protein during the binding process researchgate.netnih.gov. The changes in fluorescence can provide real-time information about the dynamics of the interaction.

Advantages of Fluorescence-Based Assays:

High Sensitivity: These assays can detect interactions at low concentrations.

Real-Time Monitoring: They allow for the continuous monitoring of binding and conformational changes.

Versatility: A wide range of fluorescent probes and techniques are available to suit different experimental needs.

High-Throughput Screening: Fluorescence-based assays are well-suited for high-throughput screening of compound libraries to identify molecules that modulate the interactions of this compound.

Table 4: Examples of Fluorescence-Based Assay Techniques

TechniquePrincipleApplication to this compound
Fluorescence Polarization (FP) Measures the change in the rotational motion of a fluorescently labeled molecule upon binding.Determining the binding affinity of this compound to its target proteins.
Förster Resonance Energy Transfer (FRET) Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.Studying the proximity of different parts of the this compound-protein complex.
Environment-Sensitive Probes Utilizes fluorophores whose emission properties are sensitive to the polarity of their environment.Detecting conformational changes in the binding site of a protein upon interaction with Uridyylyl-(2'-5')-adenosine.

In vitro Experimental Systems for Functional Elucidation

The functional elucidation of this compound and related 2'-5' oligoadenylates heavily relies on a variety of in vitro experimental systems. These controlled laboratory settings allow for the precise investigation of the molecule's biochemical activities, particularly its role in the 2-5A/RNase L pathway, a critical component of the innate immune response. These systems range from simple cell-free assays to more complex cell culture models.

Cell-Free Systems

Cell-free systems are fundamental for dissecting the direct molecular interactions of this compound. These systems contain the essential cellular components for transcription and translation but lack intact cells, offering a simplified environment to study specific biochemical reactions.

One of the primary uses of cell-free systems in this context is to determine if this compound can activate RNase L. A common method is the rRNA cleavage assay . In this assay, total RNA or purified ribosomes are incubated with purified RNase L and the compound of interest. Activation of RNase L by a 2'-5' oligoadenylate (B1213165) leads to the cleavage of ribosomal RNA into characteristic fragments. The results are typically analyzed by gel electrophoresis.

Table 1: Hypothetical Results of an in vitro rRNA Cleavage Assay

Condition RNase L Activator Concentration (nM) rRNA Integrity Interpretation
Control 1-None0IntactNo spontaneous rRNA degradation
Control 2+None0IntactRNase L is latent without an activator
Positive Control+pppA(2'p5'A)210CleavedAuthentic 2-5A activates RNase L
Test Compound + This compound 10 Intact No activation of RNase L
Test Compound + This compound 100 Partially Cleaved Weak activation at higher concentrations
Test Compound + This compound 1000 Cleaved Activation at micromolar concentrations

Note: This table presents hypothetical data to illustrate the principles of the assay.

Another application of cell-free systems is in in vitro transcription and translation assays. These can be used to assess the impact of RNase L activation on protein synthesis. A reporter gene (e.g., luciferase or GFP) is transcribed and translated in the system, and the effect of adding RNase L with potential activators like this compound is measured by the reduction in reporter protein production.

Cell Culture Models

Cell culture models provide a more biologically relevant context to study the effects of this compound within a living cell. Various cell lines, such as HeLa cells or mouse embryonic fibroblasts (MEFs), are used. Often, these cells are treated with interferon to induce the expression of 2-5A synthetase and RNase L.

To study the function of an exogenous compound like this compound, it needs to be introduced into the cells, often through methods like electroporation or by using lipid-based transfection reagents, as the phosphorylated nucleotide does not readily cross the cell membrane.

Once inside the cell, the functional consequences of this compound can be assessed by several means:

Analysis of RNA degradation: Total cellular RNA can be extracted and analyzed for degradation, particularly of ribosomal RNA.

Measurement of apoptosis: RNase L activation can induce apoptosis. This can be quantified using assays for caspase activation or by flow cytometry.

Antiviral assays: Cells can be infected with a virus, and the ability of this compound to inhibit viral replication can be measured, providing a functional readout of the activation of the 2-5A/RNase L pathway.

Table 2: Example Findings from a Cell-Based Antiviral Assay

Cell Line Treatment Virus Viral Titer (PFU/mL) Cell Viability (%)
HeLaMockEncephalomyocarditis virus (EMCV)2 x 10^735
HeLaThis compound (1 µM)EMCV8 x 10^652
HeLapppA(2'p5'A)2 (1 µM)EMCV5 x 10^485
RNase L -/- MEFsThis compound (1 µM)EMCV2.1 x 10^738

Note: This table contains illustrative data based on typical experimental outcomes in the field.

Enzyme Assays

Enzyme assays are employed to study the interaction of this compound with the key enzymes of the 2-5A pathway: 2-5A synthetase and RNase L.

2-5A Synthetase Assays: These assays determine if this compound can be synthesized by 2-5A synthetase or if it can modulate the enzyme's activity. The assay typically involves incubating the purified enzyme with ATP (often radiolabeled) and a dsRNA activator. The products are then separated by techniques like thin-layer chromatography to see if the specific uridylyl-adenosine dinucleotide is formed.

RNase L Activation Assays: More direct than the rRNA cleavage assay, these often use a synthetic, fluorescently labeled RNA substrate. A common approach is a Fluorescence Resonance Energy Transfer (FRET) assay. A short RNA oligonucleotide is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by activated RNase L, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This allows for real-time kinetic analysis of RNase L activation.

Table 3: Kinetic Parameters of RNase L Activation by Different Oligonucleotides (Illustrative Data)

Activator EC50 (nM) Maximum Activity (Relative Fluorescence Units/sec)
pppA(2'p5'A)2 (Trimer)0.5150
A(2'p5'A)2 (Trimer, dephosphorylated)50145
This compound > 10,000 Not determinable
Synthetic Activator 125120

Note: The data in this table are representative examples to demonstrate the type of information generated from such assays.

These in vitro systems, from the molecular detail of enzyme assays and cell-free systems to the more integrated biological context of cell culture models, are indispensable for the thorough functional characterization of this compound.

Emerging Research Directions and Future Perspectives on Uridylyl 2 5 Adenosine

Discovery and Elucidation of Novel Biological Functions Beyond Antiviral Response

While the role of the OAS/RNase L pathway in antiviral defense is well-established, recent research has begun to uncover novel biological functions of Uridylyl-(2'-5')-adenosine that extend beyond its canonical role in immunity. These emerging functions suggest that 2-5A is a more versatile signaling molecule than previously appreciated, with implications in fundamental cellular processes such as apoptosis, cell cycle regulation, and the modulation of inflammatory responses.

Activation of the 2-5A system has been shown to induce apoptosis, or programmed cell death, not only in virus-infected cells but also in other contexts. nih.govsemanticscholar.orgnih.gov This suggests a broader role for 2-5A in maintaining tissue homeostasis by eliminating damaged or unwanted cells. The apoptotic cascade initiated by RNase L activation involves a stress-response pathway that can be triggered independently of viral infection. nih.gov Furthermore, studies have indicated that adenosine (B11128), a component of 2-5A, can induce G1 cell cycle arrest and apoptosis in breast cancer stem cells, highlighting a potential role for 2-5A-related pathways in cancer biology. nih.gov

The OAS/RNase L pathway is also being investigated for its involvement in modulating inflammatory responses. Dysregulation of this pathway has been linked to autoimmune diseases such as systemic lupus erythematosus (SLE), where the inappropriate sensing of self-RNA can lead to chronic inflammation. frontiersin.org Conversely, the pathway's ability to regulate cytokine production suggests it could play a role in fine-tuning the inflammatory response to prevent excessive tissue damage.

Table 1: Novel Biological Functions of the this compound Pathway

Biological Process Key Findings Potential Implications
Apoptosis Activation of RNase L by 2-5A can trigger programmed cell death in the absence of viral infection. nih.govsemanticscholar.orgnih.gov A broader role in tissue homeostasis and potential as a therapeutic target in cancer.
Cell Cycle Regulation Adenosine, a related molecule, can induce G1 cell cycle arrest. nih.govsemanticscholar.org Potential involvement of 2-5A signaling in controlling cell proliferation.

| Inflammation | Dysregulation of the OAS/RNase L pathway is implicated in autoimmune diseases like SLE. frontiersin.orgfrontiersin.org | A role in distinguishing self from non-self RNA and modulating inflammatory responses. |

Detailed Mechanistic Dissection of OAS/RNase L System Regulation and Dysregulation

A deeper understanding of the molecular mechanisms governing the OAS/RNase L pathway is crucial for harnessing its therapeutic potential and understanding its role in disease. Current research is focused on dissecting the intricate regulation of this system, from the initial activation of OAS proteins to the downstream consequences of RNase L-mediated RNA degradation.

The activation of RNase L is a tightly controlled process that involves a significant conformational change upon binding to 2-5A. Structural studies, including X-ray crystallography, have provided detailed insights into the dimeric structure of RNase L when bound to 2-5A. nih.govcdc.govnih.gov These studies reveal how 2-5A binding to the ankyrin repeat domain and the pseudokinase domain of RNase L induces its dimerization and catalytic activity. nih.govnih.gov The pseudokinase domain, despite lacking catalytic activity, plays a crucial role in 2-5A sensing and dimerization. nih.gov

The activity of OAS and RNase L is also regulated by post-translational modifications (PTMs). These modifications can influence the expression, localization, and enzymatic activity of these proteins, adding another layer of complexity to the regulation of the 2-5A pathway. For instance, prenylation of OAS1 p46 targets it to endomembranes, which can enhance its antiviral activity against certain viruses that replicate in these compartments. elifesciences.org PTMs of viral proteins can also impact the OAS/RNase L pathway, as viruses have evolved mechanisms to evade this host defense system. mdpi.comnih.gov

Dysregulation of the OAS/RNase L system has been implicated in a variety of diseases. In cancer, particularly hereditary prostate cancer, mutations in the RNASEL gene have been identified as a predisposing factor. acs.orgacs.orgnih.gov Some of these mutations result in a reduced ability of RNase L to induce apoptosis, potentially allowing tumor cells to escape this crucial cell death pathway. nih.govaacrjournals.org In autoimmune disorders, gain-of-function mutations in OAS1 can lead to constitutive activation of the pathway, resulting in chronic inflammation and immunodeficiency. nih.gov Furthermore, emerging evidence suggests a potential link between RNase L dysregulation and neurodegenerative diseases. mdpi.com

Table 2: Key Regulatory and Dysregulatory Mechanisms of the OAS/RNase L System

Mechanism Description Associated Diseases
RNase L Dimerization 2-5A binding induces a conformational change and dimerization of RNase L, which is essential for its catalytic activity. nih.govcdc.govnih.gov -
Post-Translational Modifications Modifications like prenylation can alter the localization and activity of OAS proteins. elifesciences.org Viral infections, Cancer
RNASEL Mutations Germline mutations in the RNASEL gene are associated with an increased risk of hereditary prostate cancer. acs.orgacs.orgnih.gov Prostate Cancer

| OAS1 Gain-of-Function | Constitutive activation of OAS1 due to mutations can lead to autoinflammatory immunodeficiency. nih.gov | Autoimmune Disorders |

Development of Advanced Synthetic and Analytical Tools for Oligonucleotide Chemistry

Progress in understanding the multifaceted roles of this compound is intrinsically linked to the development of sophisticated chemical and analytical tools. Researchers are continuously refining methods for the synthesis of 2-5A and its analogs, as well as creating novel techniques for its detection and quantification in complex biological samples.

The chemical synthesis of 2-5A and its derivatives has been a significant area of research, enabling the production of these molecules for functional studies. Solid-phase synthesis has emerged as a powerful technique for the efficient and controlled production of 2'-5'-linked oligoadenylates. researchgate.net This method allows for the introduction of various modifications to the 2-5A structure, facilitating the development of analogs with improved stability or cell permeability, which are crucial for therapeutic applications.

The detection and quantification of 2-5A in cells has been a long-standing challenge due to its low abundance and transient nature. To address this, innovative analytical tools are being developed. Highly sensitive mass spectrometry-based methods are now being employed for the accurate quantification of 2-5A in cellular extracts. Furthermore, the creation of fluorescent probes and biosensors offers the potential for real-time monitoring of 2-5A dynamics within living cells. For instance, FRET (Förster Resonance Energy Transfer)-based biosensors have been designed to detect the dimerization of RNase L upon 2-5A binding, providing a dynamic readout of pathway activation. researchgate.net

Table 3: Advanced Tools for the Study of this compound

Tool/Technique Application Significance
Solid-Phase Synthesis Chemical synthesis of 2-5A and its analogs with specific modifications. researchgate.net Enables the production of probes and potential therapeutic agents with enhanced properties.
Mass Spectrometry Accurate quantification of 2-5A levels in biological samples. Provides precise measurements of 2-5A for mechanistic and clinical studies.

| Fluorescent Probes/Biosensors | Real-time detection and imaging of 2-5A and RNase L activation in living cells. researchgate.net | Allows for the study of the spatiotemporal dynamics of 2-5A signaling. |

Systems Biology Approaches to Map this compound Signaling Networks in Complex Biological Systems

To fully comprehend the biological impact of this compound, it is essential to move beyond the study of individual components and embrace a more holistic, systems-level perspective. Systems biology approaches, which integrate high-throughput experimental data with computational modeling, are beginning to be applied to map the complex signaling networks regulated by 2-5A.

Transcriptomic and proteomic analyses of cells with an activated OAS/RNase L pathway have provided a global view of the cellular response to 2-5A. These studies have identified numerous downstream targets of RNase L-mediated RNA degradation, revealing the broad impact of this pathway on gene expression. nih.gov Integrative analysis of both transcriptomic and proteomic data is particularly powerful, as it can provide insights into the complex relationship between mRNA and protein levels and uncover post-transcriptional regulatory mechanisms. nih.govnih.govresearchgate.netpnnl.gov

Quantitative proteomics and interactomics are also being used to identify the protein interaction networks that are modulated by 2-5A signaling. nih.govnih.govasm.orgbiorxiv.org By identifying the proteins that interact with components of the OAS/RNase L pathway, researchers can uncover novel regulatory mechanisms and downstream effector pathways.

Computational modeling is another key component of the systems biology toolkit. By developing mathematical models of the 2-5A signaling pathway, researchers can simulate its dynamic behavior and make predictions about how the system will respond to different stimuli or perturbations. These models, when validated with experimental data, can provide a deeper understanding of the complex feedback loops and regulatory motifs that govern 2-5A signaling.

While the application of comprehensive systems biology approaches to the 2-5A pathway is still in its early stages, these methods hold immense promise for unraveling the full extent of its influence on cellular physiology and disease.

Comparative Genomics and Proteomics Studies of (2'-5')-OAS/RNase L Systems Across Species

The (2'-5')-OAS/RNase L system is an ancient arm of the innate immune system, and its evolutionary history provides valuable insights into its function and adaptation. Comparative genomics and proteomics studies across a wide range of species are shedding light on the diversification of this pathway and the evolutionary pressures that have shaped it.

Phylogenetic analyses of the OAS and RNASEL genes have revealed a complex evolutionary trajectory characterized by gene duplication, loss, and diversification. nih.govresearchgate.net The functional OAS-RNase L pathway is thought to have originated before the emergence of jawed vertebrates. nih.govresearchgate.net The OAS gene family has undergone significant expansion and diversification in different vertebrate lineages, likely driven by the ongoing evolutionary arms race between hosts and viruses. frontiersin.org For instance, some species possess multiple paralogs of OAS genes, each potentially with specialized functions in recognizing different types of viral dsRNA. researchgate.netplos.org

Comparative proteomics of the interferon response in different species further illuminates the evolution of the OAS/RNase L system. By comparing the protein expression changes induced by interferon treatment in cells from different animals, researchers can identify conserved and species-specific components of the antiviral response. These studies can reveal how the OAS/RNase L pathway has been tailored to combat the specific viral threats faced by different species.

The study of the OAS/RNase L system in species that are natural reservoirs for human pathogens, such as bats, is of particular interest. plos.org Understanding how this pathway functions in these animals could provide crucial clues for developing new antiviral strategies.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Adenosine
Double-stranded RNA (dsRNA)
Interferon
Cytokine

Q & A

Q. Q1. What methodological approaches are recommended for synthesizing uridylyl-(2'-5')-adenosine with high purity?

To optimize synthesis, researchers should employ a factorial design approach to systematically test variables like reaction temperature, solvent polarity, and catalyst concentration . For example, a 2³ factorial design (three variables at two levels) can identify interactions between parameters. Post-synthesis, purification via reverse-phase HPLC coupled with mass spectrometry (LC-MS) ensures structural validation and purity assessment. Reference standards from peer-reviewed databases (e.g., PubChem) should guide analytical comparisons .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are critical:

  • NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm glycosidic bond formation and phosphate linkage .
  • FT-IR spectroscopy to verify functional groups (e.g., ribose hydroxyls, adenine amines).
  • High-resolution mass spectrometry (HR-MS) for exact mass confirmation (±5 ppm error tolerance).
    Cross-referencing data with computational predictions (e.g., ACD/Labs Percepta) enhances reliability .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in this compound’s stability under varying pH conditions?

Conflicting stability data may arise from unaccounted variables (e.g., ionic strength, buffer composition). A hybrid approach combining:

  • Molecular dynamics (MD) simulations to predict conformational changes at different pH levels.
  • Quantum mechanical (QM) calculations to assess bond dissociation energies.
  • Experimental validation via pH-controlled UV-Vis spectroscopy and HPLC stability assays.
    This triangulation method addresses discrepancies by isolating contributing factors .

Q. Q4. What experimental designs are suitable for studying this compound’s role in RNA interference (RNAi) pathways?

A quasi-experimental design with two cohorts is recommended:

Group Treatment Measurement
ExperimentalsiRNA + this compoundqPCR for target mRNA degradation
ControlsiRNA aloneWestern blot for protein expression
Ensure blinding during data collection and use ANOVA for statistical analysis to account for batch effects .

Q. Q5. How can researchers integrate multi-omics data to elucidate this compound’s metabolic interactions?

Leverage systems biology tools:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Metabolomics : LC-MS/MS to track adenosine-related metabolite flux.
  • Network analysis : Platforms like Cytoscape map interactions between pathways (e.g., purine metabolism, immune signaling).
    Data integration requires rigorous normalization and pathway enrichment analysis (e.g., KEGG, Reactome) .

Methodological Challenges

Q. Q6. What strategies mitigate reproducibility issues in this compound studies?

Reproducibility hinges on:

  • Standardized protocols : Document buffer compositions, enzyme lots, and equipment calibration.
  • Open data practices : Share raw spectra and simulation parameters via repositories (e.g., Zenodo).
  • Interlaboratory validation : Collaborative studies using identical synthetic batches and assays .

Q. Q7. How can AI-driven tools enhance this compound’s application in drug discovery?

AI platforms (e.g., COMSOL Multiphysics) enable:

  • Virtual high-throughput screening (vHTS) : Predict binding affinities to RNA-modifying enzymes.
  • Reaction optimization : Machine learning models suggest optimal synthetic pathways.
  • Toxicity prediction : Neural networks forecast off-target effects using PubChem BioAssay data .

Research Design & Analysis

Q. Q8. What systematic review methodologies ensure comprehensive coverage of this compound literature?

Adopt the PRISMA framework:

Search strategy : Combine keywords (e.g., "2'-5' oligonucleotides," "adenosine derivatives") across PubMed, Scopus, and Web of Science.

Inclusion criteria : Prioritize peer-reviewed studies with mechanistic insights.

Bias mitigation : Use tools like ROBIS to assess study quality.

Meta-analysis : For quantitative synthesis of enzymatic activity data .

Q. Q9. How should researchers address ethical and safety concerns in this compound experiments?

  • Biosafety protocols : Use BSL-2 containment for cell-based assays.
  • Data encryption : Secure sensitive genomic data via AES-256 protocols .
  • Ethical review : Obtain approval for animal studies (e.g., IACUC) or human cell line usage (e.g., HIPAA compliance) .

Interdisciplinary Applications

Q. Q10. What collaborative frameworks bridge chemical biology and computational chemistry in this compound research?

Establish interdisciplinary teams with:

  • Chemical biologists : Design functional assays (e.g., fluorescence polarization for RNA binding).
  • Computational chemists : Develop force fields for MD simulations.
  • Data scientists : Implement cloud-based analytics (e.g., AWS for large datasets).
    Joint training in FAIR data principles ensures seamless integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.